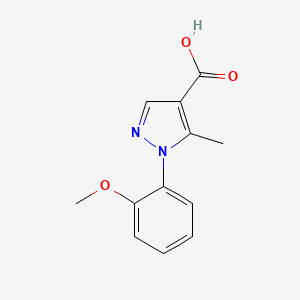

1-(2-甲氧基苯基)-5-甲基-1H-吡唑-4-羧酸

描述

The compound seems to be a derivative of methoxyphenylacetic acid . Methoxyphenylacetic acid is a compound with the molecular formula C₉H₁₀O₃ and a molar mass of 166.18 g/mol .

Synthesis Analysis

While specific synthesis methods for “1-(2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid” are not available, similar compounds such as 1,2,3,4-tetrahydroisoquinoline-3-phosphonic acid have been synthesized through strategies involving electron-transfer reduction and radical decarboxylation–phosphorylation reactions .科学研究应用

分子构象和氢键

对包括与“1-(2-甲氧基苯基)-5-甲基-1H-吡唑-4-羧酸”类似的结构在内的吡唑衍生物的研究,一直集中在了解它们的分子构象和氢键能力。这些研究对于设计可用于材料科学和药物设计的复杂氢键框架结构至关重要。Asma、B. Kalluraya、H. Yathirajan、R. Rathore 和 C. Glidewell (2018) 的研究详细介绍了 1-苯基-1H-吡唑-3,4-二羧酸衍生物的合成及其形成复杂氢键结构的能力,这可能对设计新型分子材料产生影响 (Asma 等人,2018)。

合成和结构表征

吡唑衍生物的合成和结构表征对于开发具有潜在药物开发和材料科学应用的新化学实体至关重要。Qing Wang、Zili Suo、Yong Zhang、Quan Hou 和 Hui Li (2017) 对相关化合物的 X 射线粉末衍射数据的研究,为这些分子的晶体学特性提供了宝贵的见解,这对于了解它们的化学行为和潜在应用至关重要 (Qing Wang 等人,2017)。

绿色化学和催化

吡唑衍生物在绿色化学和催化中的应用也得到了探索,突出了它们作为有机合成中环保催化剂的潜力。M. Zolfigol、Mahsa Tavasoli、A. R. Moosavi-Zare、Parvin Moosavi、H. Kruger、M. Shiri 和 V. Khakyzadeh (2013) 报告了一种绿色、简单且高效的方法,使用异烟酸作为双重和生物有机催化剂来制备吡喃吡唑。这项研究强调了吡唑衍生物在促进可持续化学反应中的作用 (Zolfigol 等人,2013)。

非线性光学性质

Ö. Tamer、N. Dege、D. Avcı、Y. Atalay、İ. Özer İlhan 和 Mehmet Çadir (2015) 等人进行的吡唑衍生物的非线性光学性质研究,提供了对这些化合物在光学技术中的潜在应用的见解。他们对 3,5-双(4-甲氧基苯基)-4,5-二氢-1H-吡唑-1-硫代甲酸 O-酸的研究揭示了该化合物的显着非线性光学活性,这可以用于开发新的光学材料和器件 (Ö. Tamer 等人,2015)。

属性

IUPAC Name |

1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-8-9(12(15)16)7-13-14(8)10-5-3-4-6-11(10)17-2/h3-7H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZVLXYXEQMPBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-nitro-4-(trifluoromethyl)phenyl]-N-propyl-1,4-diazepane-1-carbothioamide](/img/structure/B2659080.png)

![ethyl 2-[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2659083.png)

![5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]morpholin-4-yl]pyrazine-2-carboxylic acid](/img/structure/B2659087.png)

![2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2659088.png)

![(E)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2659093.png)

![N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2659099.png)

![N-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2659101.png)

![Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B2659103.png)